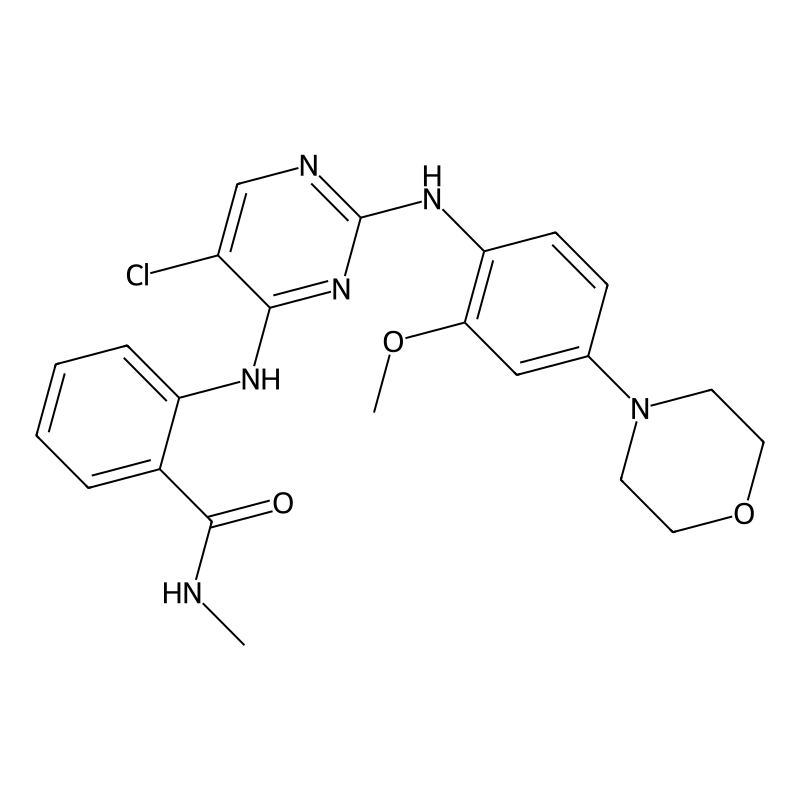

NVP-TAE 226

Content Navigation

Researchers commonly encounter compensatory IGF-1R activation that undermines selective FAK inhibitor efficacy. NVP-TAE 226 resolves this by simultaneously inhibiting FAK (IC50=5.5 nM), IGF-1R (140 nM), Pyk2 (3.5 nM) and InsR (44 nM), blocking both integrin-mediated mechanotransduction and AKT survival signaling. • Enables apoptosis induction in cytotoxicity assays where selective inhibitors fail. • Orally bioavailable; soluble at 66 mg/mL in DMSO; suitable for 50-100 mg/kg murine xenograft models. • Critical for ECM stiffness/growth factor crosstalk studies.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Purity

Package Size

NVP-TAE 226 (CAS: 761437-28-9) is a potent, ATP-competitive kinase inhibitor primarily recognized for its dual inhibition of Focal Adhesion Kinase (FAK, IC50 = 5.5 nM) and Insulin-like Growth Factor 1 Receptor (IGF-1R, IC50 = 140 nM). Unlike strictly selective FAK inhibitors, NVP-TAE 226 also effectively targets Pyk2 (IC50 = 3.5 nM) and the Insulin Receptor (InsR, IC50 = 44 nM) . For procurement and assay design, its primary value lies in its ability to simultaneously block integrin-mediated mechanotransduction and growth factor survival signaling. This dual-pathway blockade makes it a critical tool compound for oncology and fibrotic disease models where compensatory IGF-1R activation typically limits the efficacy of single-target FAK inhibition.

Research Fit

Generic substitution of NVP-TAE 226 with highly selective clinical-stage FAK inhibitors, such as Defactinib (VS-6063) or PF-562271, fundamentally alters experimental outcomes. While PF-562271 and Defactinib are highly potent against FAK, they exhibit >100-fold selectivity against most other kinases and lack meaningful IGF-1R inhibitory activity . Furthermore, purely selective FAK inhibitors like PF-573228 successfully suppress FAK autophosphorylation (Tyr397) and halt cell migration but frequently fail to induce apoptosis or inhibit cell growth [1]. Because NVP-TAE 226 intrinsically blocks both FAK and the anti-apoptotic IGF-1R/AKT signaling axis, substituting it with a pure FAK inhibitor will yield false-negative viability results in cytotoxicity assays and fail to overcome growth factor-mediated drug resistance.

Substitution Risk

Simultaneous FAK and IGF-1R Kinase Blockade

NVP-TAE 226 bridges integrin and growth factor signaling by inhibiting FAK (IC50 = 5.5 nM) and IGF-1R (IC50 = 140 nM) . In contrast, standard FAK benchmark inhibitors like PF-562271 exhibit >100-fold selectivity against other kinases and do not effectively suppress IGF-1R. This intrinsic dual-target capability eliminates the pharmacokinetic complexities of co-administering separate FAK and IGF-1R antagonists in cellular or in vivo models.

| Evidence Dimension | Kinase Inhibition (IC50) |

| Target Compound Data | FAK: 5.5 nM; IGF-1R: 140 nM |

| Comparator Or Baseline | PF-562271 (FAK: 1.5 nM; IGF-1R: >100-fold weaker/inactive) |

| Quantified Difference | Provides integrated IGF-1R suppression absent in selective FAK benchmarks |

| Conditions | Cell-free biochemical kinase assays |

Procuring a single dual-inhibitor simplifies formulation and guarantees simultaneous blockade of two synergistic survival pathways without combination dosing.

Apoptosis Induction vs. Cytostasis

While highly selective FAK inhibitors like PF-573228 successfully inhibit FAK phosphorylation at Tyr397 (IC50 = 30-100 nM in cells), they often fail to induce apoptosis or halt cell growth [1]. NVP-TAE 226, by simultaneously inhibiting FAK and IGF-1R-mediated AKT signaling, actively triggers apoptosis and cell cycle arrest in resistant cell lines [1].

| Evidence Dimension | Apoptotic Response |

| Target Compound Data | Robust apoptosis induction and cell cycle arrest |

| Comparator Or Baseline | PF-573228 (Inhibits migration but fails to induce apoptosis at effective FAK-inhibitory concentrations) |

| Quantified Difference | Shifts the cellular response from purely anti-migratory to actively cytotoxic |

| Conditions | Cultured tumor cell viability and apoptosis assays |

Essential for researchers requiring a cytotoxic endpoint rather than purely cytostatic or anti-migratory effects in cellular assays.

In Vivo Dosing and Formulation

NVP-TAE 226 demonstrates reliable processability for in vivo models. It achieves high solubility in DMSO (up to 66 mg/mL) and can be formulated in 0.5% methylcellulose for oral gavage . It effectively reduces tumor growth in glioma and breast cancer xenografts at doses of 50-100 mg/kg/day without severe toxicity, providing a highly reproducible baseline for animal studies .

| Evidence Dimension | In Vivo Dosing Protocol |

| Target Compound Data | Stable in 0.5% methylcellulose; effective at 50-100 mg/kg (oral) |

| Comparator Or Baseline | Standard baseline for poorly soluble kinase inhibitors requiring complex lipids |

| Quantified Difference | Established oral bioavailability and simple suspension formulation |

| Conditions | Murine xenograft models (e.g., glioma, breast cancer) |

Guarantees that buyers transitioning from in vitro to in vivo models can rely on established, straightforward dosing vehicles without requiring complex lipid nanoparticle formulations.

Overcoming Compensatory Resistance in Cancer

Because NVP-TAE 226 intrinsically blocks both FAK and IGF-1R, it is a highly effective procurement choice for modeling drug resistance in solid tumors. Cancer cells frequently upregulate IGF-1R to bypass FAK-only inhibition; using NVP-TAE 226 prevents this compensatory survival signaling, making it suitable for viability and apoptosis assays where selective FAK inhibitors fail[1].

Mechanotransduction & Tumor Microenvironment

In studies investigating the intersection of extracellular matrix stiffness and growth factor signaling, NVP-TAE 226 serves as a critical tool compound. Its dual affinity allows researchers to simultaneously uncouple integrin-mediated focal adhesion turnover and IGF-1R-driven proliferation, providing a cleaner phenotypic readout than co-administering two separate inhibitors [1].

In Vivo Xenograft Efficacy Studies

Thanks to its validated solubility profile (66 mg/mL in DMSO) and compatibility with simple 0.5% methylcellulose suspensions, NVP-TAE 226 is highly suited for translation into murine models. It provides a reliable, orally bioavailable baseline for assessing dual FAK/IGF-1R blockade in orthotopic or subcutaneous xenografts (e.g., glioma, pancreatic cancer) at standardized 50-100 mg/kg dosing regimens.

Application Fit Matrix

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Wikipedia

2: Hao HF, Takaoka M, Bao XH, Wang ZG, Tomono Y, Sakurama K, Ohara T, Fukazawa T, Yamatsuji T, Fujiwara T, Naomoto Y. Oral administration of FAK inhibitor TAE226 inhibits the progression of peritoneal dissemination of colorectal cancer. Biochem Biophys Res Commun. 2012 Jul 13;423(4):744-9. doi: 10.1016/j.bbrc.2012.06.030. Epub 2012 Jun 13. PubMed PMID: 22705303.

3: Kurio N, Shimo T, Fukazawa T, Takaoka M, Okui T, Hassan NM, Honami T, Hatakeyama S, Ikeda M, Naomoto Y, Sasaki A. Anti-tumor effect in human breast cancer by TAE226, a dual inhibitor for FAK and IGF-IR in vitro and in vivo. Exp Cell Res. 2011 May 1;317(8):1134-46. doi: 10.1016/j.yexcr.2011.02.008. Epub 2011 Feb 19. PubMed PMID: 21338601.

4: Schultze A, Decker S, Otten J, Horst AK, Vohwinkel G, Schuch G, Bokemeyer C, Loges S, Fiedler W. TAE226-mediated inhibition of focal adhesion kinase interferes with tumor angiogenesis and vasculogenesis. Invest New Drugs. 2010 Dec;28(6):825-33. doi: 10.1007/s10637-009-9326-5. Epub 2009 Sep 26. PubMed PMID: 19784551.

5: Hehlgans S, Lange I, Eke I, Cordes N. 3D cell cultures of human head and neck squamous cell carcinoma cells are radiosensitized by the focal adhesion kinase inhibitor TAE226. Radiother Oncol. 2009 Sep;92(3):371-8. doi: 10.1016/j.radonc.2009.08.001. Epub 2009 Sep 2. PubMed PMID: 19729215.

6: Lietha D, Eck MJ. Crystal structures of the FAK kinase in complex with TAE226 and related bis-anilino pyrimidine inhibitors reveal a helical DFG conformation. PLoS One. 2008;3(11):e3800. doi: 10.1371/journal.pone.0003800. Epub 2008 Nov 24. PubMed PMID: 19030106; PubMed Central PMCID: PMC2582962.

7: Wang ZG, Fukazawa T, Nishikawa T, Watanabe N, Sakurama K, Motoki T, Takaoka M, Hatakeyama S, Omori O, Ohara T, Tanabe S, Fujiwara Y, Shirakawa Y, Yamatsuji T, Tanaka N, Naomoto Y. TAE226, a dual inhibitor for FAK and IGF-IR, has inhibitory effects on mTOR signaling in esophageal cancer cells. Oncol Rep. 2008 Dec;20(6):1473-7. PubMed PMID: 19020730.

8: Beierle EA, Trujillo A, Nagaram A, Golubovskaya VM, Cance WG, Kurenova EV. TAE226 inhibits human neuroblastoma cell survival. Cancer Invest. 2008 Mar;26(2):145-51. doi: 10.1080/07357900701577475. PubMed PMID: 18259944.

9: Halder J, Lin YG, Merritt WM, Spannuth WA, Nick AM, Honda T, Kamat AA, Han LY, Kim TJ, Lu C, Tari AM, Bornmann W, Fernandez A, Lopez-Berestein G, Sood AK. Therapeutic efficacy of a novel focal adhesion kinase inhibitor TAE226 in ovarian carcinoma. Cancer Res. 2007 Nov 15;67(22):10976-83. PubMed PMID: 18006843.

10: Golubovskaya VM, Virnig C, Cance WG. TAE226-induced apoptosis in breast cancer cells with overexpressed Src or EGFR. Mol Carcinog. 2008 Mar;47(3):222-34. PubMed PMID: 17849451.

11: Shi Q, Hjelmeland AB, Keir ST, Song L, Wickman S, Jackson D, Ohmori O, Bigner DD, Friedman HS, Rich JN. A novel low-molecular weight inhibitor of focal adhesion kinase, TAE226, inhibits glioma growth. Mol Carcinog. 2007 Jun;46(6):488-96. PubMed PMID: 17219439.

Explore Compound Types